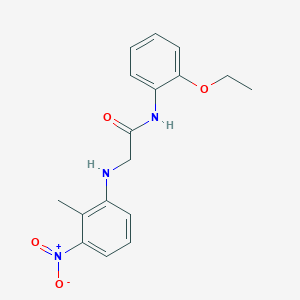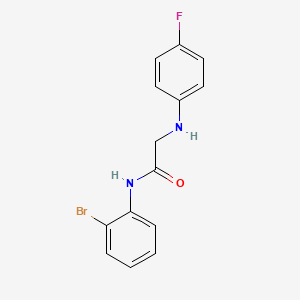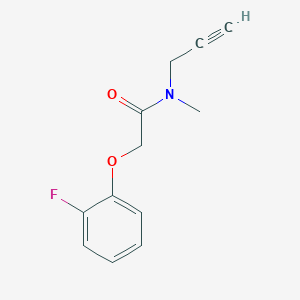
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, a nitro group, and a methyl group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide typically involves the following steps:
Acylation: The reaction of the nitrated aniline with an acylating agent to form the acetamide.
The reaction conditions for these steps often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different products.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
科学的研究の応用
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
N-(2-ethoxyphenyl)-2-(2-methyl-3-aminoanilino)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-ethoxyphenyl)-2-(2-methyl-3-chloroanilino)acetamide: Contains a chloro group instead of a nitro group.
N-(2-ethoxyphenyl)-2-(2-methyl-3-hydroxyanilino)acetamide: Features a hydroxy group in place of the nitro group.
Uniqueness
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the ethoxy, methyl, and nitro groups in the same molecule provides a unique profile of properties that can be exploited for various applications.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-3-24-16-10-5-4-7-14(16)19-17(21)11-18-13-8-6-9-15(12(13)2)20(22)23/h4-10,18H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCSKOPAPHBTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CNC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(2-cyanoethyl)pyrazol-3-yl]-3-(5-propan-2-yl-1H-pyrazol-3-yl)urea](/img/structure/B7672811.png)

![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7672822.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfonyl]butanenitrile](/img/structure/B7672825.png)
![5-[4-(dimethylamino)pyridine-2-carbonyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7672832.png)
![N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7672836.png)
![5-Fluoro-1-[2-(3-methoxyphenoxy)ethyl]pyridin-2-one](/img/structure/B7672845.png)


![[2-[(4-Hydroxy-3,5-dimethylphenyl)methylamino]-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7672864.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2-methoxyethyl)acetamide](/img/structure/B7672869.png)
![4-[(4-Fluoro-2-methylphenyl)methylsulfonyl]butanenitrile](/img/structure/B7672887.png)
![5-(3,8-dioxa-11-azaspiro[5.6]dodecan-11-ylmethyl)-N-methyl-N-propan-2-ylpyridin-2-amine](/img/structure/B7672889.png)
![4-[(4-Bromo-3-chlorophenyl)methylsulfonyl]butanenitrile](/img/structure/B7672897.png)
